molecular formula C21H10F2O7 B1236147 Oregon green 488 carboxylate CAS No. 195136-52-8

Oregon green 488 carboxylate

Cat. No. B1236147
M. Wt: 412.3 g/mol
InChI Key: BRJCLSQFZSHLRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oregon Green 488 Carboxylic Acid is a novel Fluorinated Fluorescein agent that can be used in biological experiments in which fluorescein is covalently attached to materials such as peptides, proteins (especially antibodies), nucleotides, oligonucleotides, drugs, hormones, lipids, and other biomolecules . It is a bright, green-fluorescent dye with excitation ideally suited to the 488 nm laser line .


Synthesis Analysis

The amine-reactive Oregon Green 488 carboxylic acid, succinimidyl ester can be used to create green fluorescent bioconjugates with excitation/emission maxima ∼496/524 nm . This fluorinated analog of fluorescein overcomes some of the key limitations of fluorescein, including greater photostability and a lower pKa (pKa ∼ 4.7 versus 6.4 for fluorescein), making its fluorescence essentially pH insensitive in the physiological pH range .


Molecular Structure Analysis

Oregon Green 488 Carboxylic Acid belongs to the class of organic compounds known as xanthenes. These are polycyclic aromatic compounds containing a xanthene moiety, which consists of two benzene rings joined to each other by a pyran ring . The molecular weight is 412.2967 and the chemical formula is C21H10F2O7 .


Chemical Reactions Analysis

Oregon Green 488 Carboxylic Acid passively diffuses into cells, where it is colorless and nonfluorescent until its acetate groups are removed by intracellular esterases to yield a highly fluorescent, amine-reactive dye . Upon reaction with intracellular amines, the probe forms Oregon Green 488 conjugates that are well-retained by cells .


Physical And Chemical Properties Analysis

Oregon Green 488 dye is a green fluorescent dye that is used to label a number of protein conjugates and lipid probes; it also forms the basis for a series of ion indicators . It has a high extinction coefficient and fluorescence quantum yield and while it is pH insensitive in the physiological range, with a pKa of 4.6 it can be used to monitor pH change in acidic organelles or pathways .

Scientific Research Applications

Microfluidic Applications

Oregon Green 488 carboxylate has been utilized in microfluidic applications, particularly in temperature gradient focusing within PDMS/glass hybrid microfluidic chips. This technique, involving a temperature gradient along a microchannel and an applied electric field, allows for the concentration of analytes like Oregon Green 488 carboxylic acid. This method demonstrated approximately 30-fold concentration enhancement of Oregon Green 488 carboxylic acid in a short time span, showcasing its utility in microfluidic systems (Matsui, Franzke, Manz, & Janasek, 2007).

Cellular Uptake and Compartmentalization Studies

In the study of cellular uptake and compartmentalization, Oregon Green 488 carboxylate has been used as a membrane-permeant fluorescent probe. This probe, along with others, was observed to be taken up by hyphae of Pisolithus tinctorius and accumulated in the vacuole system. This accumulation was inhibited by probenecid, suggesting the involvement of an anion transport mechanism across the tonoplast, providing insights into cellular transport mechanisms (Cole, Hyde, & Ashford, 1997).

Antisense Oligonucleotide Delivery

Oregon Green 488-conjugated PAMAM dendrimers have been investigated for their ability to deliver antisense oligonucleotides to cells. This study revealed that the conjugated dendrimer was a more effective delivery agent than the unmodified dendrimer, highlighting the potential of Oregon Green 488 carboxylate in enhancing the delivery capabilities of nucleic acids (Yoo & Juliano, 2000).

Foliar Uptake Studies in Plants

In the context of plant sciences, Oregon Green 488 has been used to study the diffusion of xenobiotics in plant leaves, specifically broad bean (Vicia faba L) plants. This study demonstrated that Oregon Green 488 diffused into both epidermal and mesophyll cells, differing from other dyes like Rhodamine B, thereby providing insights into the differential uptake and translocation mechanisms in plant foliage (Liu & Gaskin, 2004).

Dermatological Research

In dermatology, Oregon Green 488 has been used to understand the accumulation of dyes in hair follicles, which is crucial for drug targeting in skin and hair research. The study concluded that follicular accumulation could be influenced by the lipophilicity of the permeant and the composition of the vehicle, with Oregon Green 488 being one of the dyes studied (Grams et al., 2003).

properties

IUPAC Name

4-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)benzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H10F2O7/c22-13-4-11-17(6-15(13)24)30-18-7-16(25)14(23)5-12(18)19(11)9-2-1-8(20(26)27)3-10(9)21(28)29/h1-7,24H,(H,26,27)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRJCLSQFZSHLRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(=O)O)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H10F2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oregon green 488 carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Oregon green 488 carboxylate
Reactant of Route 2
Oregon green 488 carboxylate
Reactant of Route 3
Reactant of Route 3
Oregon green 488 carboxylate
Reactant of Route 4
Reactant of Route 4
Oregon green 488 carboxylate
Reactant of Route 5
Reactant of Route 5
Oregon green 488 carboxylate
Reactant of Route 6
Reactant of Route 6
Oregon green 488 carboxylate

Citations

For This Compound
2
Citations
CC Tonon, S Ashraf, JQ Alburquerque… - Photochemistry and …, 2021 - Wiley Online Library
… In contrast, the negatively charged Oregon Green 488 carboxylate-succinimidyl ester anion derivative has a D b /D w value of 0.21. Further increasing the negative charge on the …
Number of citations: 11 onlinelibrary.wiley.com
A Honegger, S Spinelli, C Cambillau… - Protein …, 2005 - Wiley Online Library
… Comparison of the haptens fluorescein and Oregon Green 488 carboxylate. For fluorescence … the carboxylated and difluorinated analog Oregon Green 488 carboxylate (ORE) was used. …
Number of citations: 30 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.